molecular formula C66H87N13O13 B021083 Tyrocidine A CAS No. 8011-61-8

Tyrocidine A

Cat. No. B021083
CAS RN: 8011-61-8
M. Wt: 1270.5 g/mol
InChI Key: GSXRBRIWJGAPDU-BBVRJQLQSA-N
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Description

Tyrocidine A is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Phe, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail . It is a major component of tyrothricin, an antibiotic mixture produced by Bacillus brevis .


Synthesis Analysis

Tyrocidine A and its analogues can be synthesized from their fully deprotected linear thioester precursors on a solid support in aqueous ammonia solution . The synthesis of Tyrocidine A was also reported by Motonori Ohno and Nobuo Izumiya .


Molecular Structure Analysis

The X-ray crystal structure of Tyrocidine A reveals that it forms an intimate and highly amphipathic homodimer made up of four beta strands that associate into a single, highly curved antiparallel beta sheet .


Chemical Reactions Analysis

Tyrocidine A disrupts the cell membrane function by permeating the lipid phase of the membrane . It forms defined ion-conducting pores, induces lipid phase separation, and strongly reduces membrane fluidity .


Physical And Chemical Properties Analysis

Tyrocidine A has a molecular formula of C66H87N13O13 and a molecular weight of 1270.5 g/mol . It is a homodetic cyclic peptide, a peptide antibiotic, and a macrocycle .

Scientific Research Applications

Antimicrobial Materials

Tyrocidines, including Tyrocidine A, have been used to create robust antimicrobial materials . These materials can limit the propagation of microorganisms on various surfaces and minimize the occurrence of infection, transfer, and spoilage .

Antifouling Surfaces

Tyrocidines can be used to create antifouling surfaces . These surfaces can prevent the accumulation of unwanted substances, microorganisms, or matter on the surfaces.

Green Solutions for Material Treatment

The increased demand for ‘green’ solutions for material treatment has pushed the focus towards naturally produced antimicrobials like Tyrocidines .

Broad Spectrum Activity

Tyrocidines have a broad spectrum of activity against Gram-positive and Gram-negative bacteria, filamentous fungi, and yeasts .

Association with Polysaccharide-type Materials

Tyrocidines readily associate with many materials, with a selectivity towards polysaccharide-type materials, such as cellulose .

Creation of Self-Sterilising Materials

The robust association between the tyrocidines and various materials holds great promise in applications focused on preventing surface contamination and creating self-sterilising materials .

Antibacterial Activity

The synthesis of Tyrocidine A and its analogs has been studied to investigate the contribution of certain residues in Tyrocidine A to its antibacterial activity .

Biosynthesis Research

The biosynthesis of Tyrocidine A is a subject of research, which can provide insights into the production of this compound .

Mechanism of Action

Target of Action

Tyrocidine A is a cyclic decapeptide produced by the bacterium Brevibacillus brevis, commonly found in soil. It can be composed of four different amino acid sequences, resulting in tyrocidine A–D. Tyrocidine is a major component of tyrothricin, which also contains gramicidin .

Pharmacokinetics

Tyrocidine A’s pharmacokinetic properties impact its bioavailability. It is composed of a hydrophobic and a hydrophilic face, allowing it to insert into bacterial membranes, creating porous channels and disrupting membrane integrity. When applied externally as an ointment, tyrocidine can serve as a potent antimicrobial agent .

Result of Action

The molecular and cellular effects of tyrocidine’s action include defined ion-conducting pores, lipid phase separation, and reduced membrane fluidity. These effects lead to the delocalization of a broad range of peripheral and integral membrane proteins. Additionally, tyrocidine can cause DNA damage and interfere with DNA-binding proteins .

Action Environment

Environmental factors significantly influence tyrocidine’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact its effectiveness as an antimicrobial agent .

Safety and Hazards

Tyrocidine A forms defined ion-conducting pores, induces lipid phase separation, and strongly reduces membrane fluidity, resulting in delocalization of a broad range of peripheral and integral membrane proteins . It also causes DNA damage and interferes with DNA-binding proteins .

Future Directions

Tyrocidine A is a potential scaffold for the development of new drugs to combat antibiotic-resistant pathogens . Its unique mode of action in disrupting cell membrane function makes it a favorable target for engineering derivatives .

properties

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXRBRIWJGAPDU-BBVRJQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N13O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163885
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrocidine A

CAS RN

1481-70-5, 8011-61-8
Record name Tyrocidine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrocidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TYROCIDINE A
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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